2-Cyano-5-fluoropyridine

Vue d'ensemble

Description

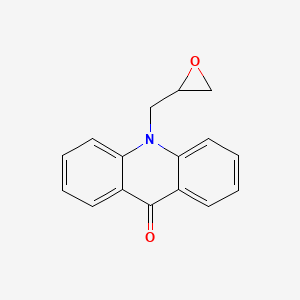

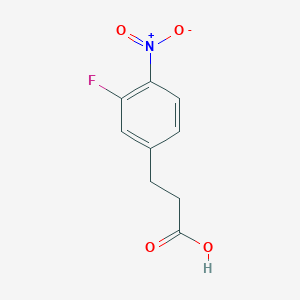

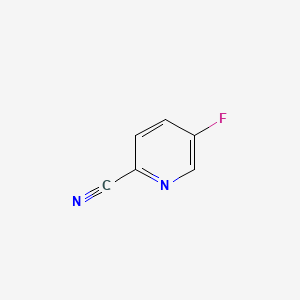

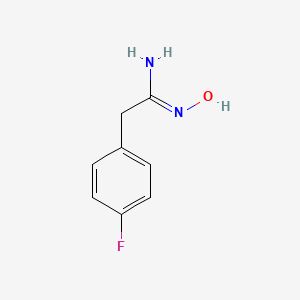

2-Cyano-5-fluoropyridine, also known as 5-Fluoro-2-pyridinecarbonitrile, is a member of pyridines . It is a pyridine derivative with a fluorine and a nitrile at 2- and 5-positions . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of 2-Cyano-5-fluoropyridine involves a ring cleavage methodology reaction. A mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone is heated at reflux for 18 hours. After cooling, the reaction is diluted with ethyl acetate and extracted with water and brine . Another synthesis method involves the reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction to yield the amidine moiety .Molecular Structure Analysis

The molecular formula of 2-Cyano-5-fluoropyridine is C6H3FN2 . The molecular weight is 122.10 g/mol . The InChI key is BHXHRMVSUUPOLX-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction, yields the amidine moiety . Another reaction involves a mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone, heated at reflux for 18 hours .Physical And Chemical Properties Analysis

2-Cyano-5-fluoropyridine is a solid at 20 degrees Celsius . It has a molecular weight of 122.10 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 36.7 Ų .Applications De Recherche Scientifique

Organic Synthesis

2-Cyano-5-fluoropyridine is utilized as an intermediate in organic synthesis. It is involved in nucleophilic aromatic substitution reactions and is employed in the synthesis of pyridine substituted dikeopyrrolopyrroles (DPPs) using diisopropyl succinate .

Pharmaceutical Research

This compound serves as a building block in pharmaceutical research, contributing to the development of various therapeutic agents. Its cyano and fluoropyridine groups are valuable for creating compounds with potential medicinal properties .

Agrochemical Production

In the agrochemical industry, 2-Cyano-5-fluoropyridine is used to synthesize pesticides and herbicides, providing effective protection against pests and weeds .

Dyestuff Field

It acts as an intermediate in the production of dyes, aiding in the creation of colorants for textiles and other materials .

Biochemical Research

As a biochemical reagent, it can be used for life science-related research, including studies on biological materials or organic compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Cyano-5-fluoropyridine is a member of pyridines It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2-Cyano-5-fluoropyridine might interact with its targets in a unique way due to the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines are known to have a significant impact on various biological applications .

Pharmacokinetics

It’s known that the compound is solid in form .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

It’s known that the compound is combustible and classified as acute toxic .

Propriétés

IUPAC Name |

5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHRMVSUUPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462537 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-fluoropyridine | |

CAS RN |

327056-62-2 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?

A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of 2-cyano-5-fluoropyridine. These included:

- FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []

- FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []

- UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []

- NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)